molecular formula C16H14N2O6 B12362919 Mpo-IN-7

Mpo-IN-7

Cat. No.: B12362919
M. Wt: 330.29 g/mol
InChI Key: ZGODSCOYFQIFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mpo-IN-7 involves several steps, starting with the preparation of intermediate compounds. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Mpo-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrogen peroxide, halides, and organic solvents. The reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products may include modified versions of this compound with enhanced biological activity or stability .

Properties

Molecular Formula

C16H14N2O6

Molecular Weight

330.29 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-6-nitro-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C16H14N2O6/c1-22-11-4-2-10(3-5-11)8-17-16(19)12-6-14-15(24-9-23-14)7-13(12)18(20)21/h2-7H,8-9H2,1H3,(H,17,19)

InChI Key

ZGODSCOYFQIFNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCO3

Origin of Product

United States

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